molecular formula C12H9ClO2 B6324513 Methyl 3-chloronaphthalene-1-carboxylate CAS No. 16650-62-7

Methyl 3-chloronaphthalene-1-carboxylate

Cat. No.: B6324513
CAS No.: 16650-62-7
M. Wt: 220.65 g/mol
InChI Key: TUNDKHCVSKYWJN-UHFFFAOYSA-N
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Description

Methyl 3-chloronaphthalene-1-carboxylate is an organic compound with the chemical formula C₁₂H₉ClO₂ It is a derivative of naphthalene, characterized by the presence of a methyl ester group at the first position and a chlorine atom at the third position of the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-chloronaphthalene-1-carboxylate can be synthesized through several methods. One common approach involves the chlorination of methyl naphthalene-1-carboxylate. The reaction typically employs chlorine gas or a chlorinating agent such as thionyl chloride (SOCl₂) under controlled conditions to introduce the chlorine atom at the desired position on the naphthalene ring.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale chlorination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions, such as temperature, pressure, and the concentration of reagents, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-chloronaphthalene-1-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or alkoxides, through nucleophilic aromatic substitution.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: Reduction of the ester group can yield the corresponding alcohol.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium methoxide (NaOCH₃) or ammonia (NH₃) in solvents like methanol or ethanol.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Major Products:

    Substitution: Products include methyl 3-aminonaphthalene-1-carboxylate or methyl 3-methoxynaphthalene-1-carboxylate.

    Oxidation: Products include 3-chloronaphthalene-1-carboxylic acid.

    Reduction: Products include 3-chloronaphthalene-1-methanol.

Scientific Research Applications

Methyl 3-chloronaphthalene-1-carboxylate has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and materials.

    Biology: It is used in the study of biochemical pathways and interactions involving chlorinated aromatic compounds.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 3-chloronaphthalene-1-carboxylate involves its interaction with various molecular targets, depending on the specific application. In chemical reactions, the chlorine atom and ester group play crucial roles in determining the reactivity and selectivity of the compound. The pathways involved typically include nucleophilic substitution, electrophilic addition, and redox reactions.

Comparison with Similar Compounds

  • Methyl 2-chloronaphthalene-1-carboxylate
  • Methyl 4-chloronaphthalene-1-carboxylate
  • Methyl 3-bromonaphthalene-1-carboxylate

Comparison: Methyl 3-chloronaphthalene-1-carboxylate is unique due to the specific positioning of the chlorine atom, which influences its chemical reactivity and physical properties. Compared to its isomers, it may exhibit different reactivity patterns in substitution and oxidation reactions. The presence of the chlorine atom at the third position can also affect the compound’s interaction with biological targets, making it distinct in its applications.

Properties

IUPAC Name

methyl 3-chloronaphthalene-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClO2/c1-15-12(14)11-7-9(13)6-8-4-2-3-5-10(8)11/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUNDKHCVSKYWJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC2=CC=CC=C21)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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